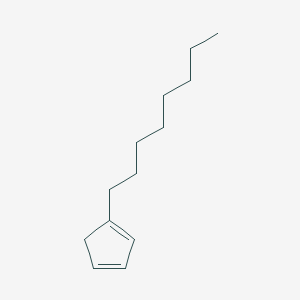

1,3-Cyclopentadiene, octyl-

Description

Significance and Research Trajectories of Alkyl-Substituted Cyclopentadienes

Alkyl-substituted cyclopentadienes are of paramount importance in chemistry, primarily due to their role as precursors to cyclopentadienyl (B1206354) (Cp) ligands in organometallic chemistry. numberanalytics.comresearchgate.net The substitution on the cyclopentadienyl ring directly impacts the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their reactivity and catalytic activity. researchgate.netvt.edu

Research in this area has followed several key trajectories:

Catalysis: A major focus has been the development of metallocene catalysts for olefin polymerization. numberanalytics.com The nature of the alkyl substituent can influence the catalyst's activity, selectivity, and the properties of the resulting polymer.

Organic Synthesis: Substituted cyclopentadienes are highly reactive dienes in Diels-Alder reactions, a powerful tool for the construction of complex cyclic molecules. nih.govmdpi.comresearchgate.net The substitution pattern affects the reactivity and stereoselectivity of these cycloadditions. mdpi.com

Materials Science: The properties of materials derived from cyclopentadiene (B3395910), such as polymers and resins, can be modified by the incorporation of alkyl substituents. numberanalytics.comresearchgate.net For instance, long-chain alkyl groups like octyl can enhance solubility in nonpolar solvents and introduce lubricating properties.

The introduction of an octyl group, a long alkyl chain, is anticipated to impart increased lipophilicity and steric bulk. These features can be leveraged in applications requiring solubility in hydrocarbon media or specific steric control in catalytic processes.

Historical Context and Evolution of Research on Substituted Cyclopentadienes

The history of cyclopentadiene chemistry dates back to 1886. nih.gov However, the field of organometallic chemistry, where cyclopentadienyl ligands are central, experienced a significant breakthrough with the synthesis and characterization of ferrocene (B1249389) in 1951. numberanalytics.comlibretexts.org This discovery of a "sandwich" compound, where an iron atom is bonded between two cyclopentadienyl rings, opened a new era of research. numberanalytics.comlibretexts.org

Early research on substituted cyclopentadienes focused on simple alkyl groups like methyl. ethz.ch Over time, synthetic methodologies have evolved, allowing for the preparation of a wide array of substituted cyclopentadienes with various functional groups. researchgate.netnih.govacs.org These advancements have enabled systematic studies on the influence of substituents on the properties and reactivity of both the diene and its corresponding organometallic complexes. ethz.ch The development of methods for preparing polysubstituted cyclopentadienes has further expanded the scope and potential applications of these compounds. ethz.ch

Current Challenges and Opportunities in Octyl-Substituted Cyclopentadiene Chemistry

The synthesis and application of octyl-substituted cyclopentadienes present both challenges and opportunities.

Challenges:

Isomerization: Monoalkyl-substituted cyclopentadienes exist as a mixture of rapidly interconverting isomers (1-, 2-, and 5-substituted). nih.gov This isomerization can lead to complex product mixtures in reactions. nih.gov

Dimerization: Like the parent compound, octyl-cyclopentadiene is prone to dimerization via a Diels-Alder reaction, which complicates its storage and handling. nih.govwikipedia.org However, monoalkylation has been shown to have little effect on the dimerization rate compared to unsubstituted cyclopentadiene. nih.gov

Regioselective Synthesis: Achieving regioselective synthesis to obtain a single, desired isomer of a substituted cyclopentadiene remains a significant synthetic challenge. nih.govacs.org

Opportunities:

Enhanced Solubility: The octyl group significantly increases the solubility of the cyclopentadiene and its metal complexes in nonpolar organic solvents, which is advantageous for many catalytic processes.

Fine-Tuning of Catalytic Properties: The steric bulk of the octyl group can be exploited to control the stereoselectivity of catalytic reactions.

Novel Materials: Polymers and other materials derived from octyl-cyclopentadiene could exhibit unique properties, such as improved processability and different mechanical characteristics. For example, multiply-alkylated cyclopentanes are used as lubricant additives.

The table below summarizes some of the key properties of cyclopentadiene and the expected influence of an octyl substituent.

| Property | Cyclopentadiene | Expected for 1,3-Cyclopentadiene, octyl- |

| Molecular Formula | C₅H₆ | C₁₃H₂₂ |

| Molar Mass | 66.10 g/mol | 178.31 g/mol |

| Boiling Point | 41.5-42.5 °C | Significantly higher |

| Dimerization | Readily dimerizes at room temperature | Also dimerizes, rate similar to parent |

| Solubility | Insoluble in water, soluble in organic solvents | Enhanced solubility in nonpolar solvents |

Data for 1,3-Cyclopentadiene, octyl- is based on general principles of organic chemistry and data for related compounds. wikipedia.orgchemeo.comcymitquimica.comepa.gov

Structure

3D Structure

Properties

CAS No. |

123698-22-6 |

|---|---|

Molecular Formula |

C13H22 |

Molecular Weight |

178.31 g/mol |

IUPAC Name |

1-octylcyclopenta-1,3-diene |

InChI |

InChI=1S/C13H22/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11H,2-7,10,12H2,1H3 |

InChI Key |

JGLVQJXCFCINBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Cyclopentadiene, Octyl and Its Derivatives

Routes to Octyl-Substituted Cyclopentadiene (B3395910) Systems

The introduction of an octyl group onto a cyclopentadiene ring can be achieved through several strategic routes. These methods primarily leverage the unique chemical properties of the cyclopentadienyl (B1206354) moiety, including the ability to form a stable aromatic anion, which serves as a potent nucleophile.

Alkylation Strategies from Cyclopentadiene Precursors

The most direct and widely utilized method for synthesizing octyl-cyclopentadiene is through the alkylation of cyclopentadiene precursors. This strategy is fundamentally a nucleophilic substitution reaction. nih.gov The process begins with freshly cracked dicyclopentadiene, as cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction. nih.gov The monomeric cyclopentadiene is then used immediately in the subsequent alkylation step.

Deprotonation and Subsequent Functionalization of Cyclopentadienyl Anions

The cornerstone of cyclopentadiene functionalization is its unusually high acidity for a hydrocarbon (pKa ≈ 16), which allows for facile deprotonation. youtube.com This acidity stems from the remarkable stability of its conjugate base, the cyclopentadienyl anion. Upon losing a proton, the resulting anion features a continuous, cyclic array of six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). youtube.com This aromatic stabilization is the driving force for the deprotonation.

The synthesis is a two-step process:

Deprotonation: Cyclopentadiene is treated with a strong base to quantitatively form the cyclopentadienyl salt.

Functionalization: The resulting nucleophilic anion is reacted with an electrophilic octyl source, typically an octyl halide, to form the C-C bond.

The reaction of the cyclopentadienyl anion with an octyl halide proceeds via a standard SN2 mechanism. This method is highly effective for attaching primary alkyl chains like the octyl group.

Regioselective Synthesis Approaches for Substituted Cyclopentadienes

A significant challenge in the synthesis of mono-substituted cyclopentadienes, including octyl-cyclopentadiene, is the control of regiochemistry. The initial alkylation product, 5-octyl-1,3-cyclopentadiene, is often not the sole isomer present. This is due to a series of rapid, thermally allowed orientjchem.orgorgsyn.org-sigmatropic hydrogen shifts (also known as 1,5-hydride shifts) that equilibrate the initial product into a mixture of 1-octyl- and 2-octyl-1,3-cyclopentadiene isomers. nih.gov

Achieving regioselectivity to yield a single isomer is synthetically challenging. While advanced methods like gold-catalyzed migratory cycloisomerization of vinylallenes or strategies starting from functionalized furans have been developed for creating complex, crowded cyclopentadienes, their application to the straightforward synthesis of a single octyl-cyclopentadiene isomer is not common due to the complexity of the starting materials required. researchgate.netnih.gov For most applications, the mixture of isomers resulting from direct alkylation is used, as the specific position of the double bonds within the ring often becomes irrelevant upon subsequent deprotonation to form the corresponding substituted cyclopentadienyl ligand for organometallic synthesis.

Optimized Reaction Conditions and Catalytic Systems in Synthesis

The efficiency and success of synthesizing octyl-cyclopentadiene hinge on the careful selection of reagents and reaction conditions. The choice of base, organometallic reagents, and solvent all play pivotal roles in the outcome of the alkylation.

Influence of Strong Bases and Organometallic Reagents

The deprotonation of cyclopentadiene requires a base strong enough to overcome its pKa. Several classes of reagents are effective for this purpose.

Alkali Metal Hydrides: Sodium hydride (NaH) is a common, inexpensive, and effective base for this transformation. orgsyn.org It is typically used as a suspension in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction produces hydrogen gas as the only byproduct, which makes for a clean reaction system.

Organolithium Reagents: Alkyllithium reagents, such as n-butyllithium (n-BuLi), are extremely strong bases and react rapidly and cleanly with cyclopentadiene to form lithium cyclopentadienide. openstax.org These reagents are highly reactive and require handling under inert atmosphere conditions.

Other Strong Bases: Sodium amide (NaNH₂) and Grignard reagents can also be employed, although they are less common than NaH or n-BuLi for this specific purpose. The choice of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the solubility and reactivity of the resulting cyclopentadienyl salt.

The following table summarizes common base-solvent systems for the preparation of cyclopentadienyl anions.

Table 1: Common Reagents for Deprotonation of Cyclopentadiene

| Base | Common Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Heterogeneous reaction, safe byproducts (H₂), widely used. |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Diethyl ether, Hexanes | Homogeneous reaction, very fast and quantitative, requires inert atmosphere. |

| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | Strong base, can be effective but less common in modern synthesis. |

Microwave-Assisted Synthetic Enhancements

The application of microwave irradiation in the synthesis of 1,3-Cyclopentadiene, octyl- and its derivatives represents a significant advancement over conventional heating methods. Microwave-assisted synthesis is known for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govfrontiersin.orgunito.it These advantages stem from the efficient and uniform heating of the reaction mixture through dielectric heating, which minimizes the formation of side products and decomposition of thermally sensitive materials. frontiersin.orgunito.it

In the context of synthesizing octyl-cyclopentadiene, microwave irradiation can be effectively employed in the alkylation of cyclopentadienyl anions with octyl halides. A typical procedure involves the reaction of sodium cyclopentadienide with 1-bromooctane. Under conventional heating, this reaction can be sluggish and prone to the formation of polyalkylated byproducts and polymeric materials. However, by utilizing a sealed-vessel microwave reactor, the reaction temperature can be precisely controlled and rapidly elevated, leading to a significant acceleration of the desired mono-alkylation reaction.

A comparative study between conventional and microwave-assisted synthesis for the alkylation of cyclopentadiene with various alkyl halides has demonstrated the superiority of the microwave approach. For instance, reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes using microwave irradiation, with comparable or improved yields.

Table 1: Comparison of Conventional and Microwave-Assisted Alkylation of Sodium Cyclopentadienide with 1-Bromooctane

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 - 8 hours | 10 - 15 minutes |

| Temperature (°C) | ~65 (THF reflux) | 120 - 150 |

| Yield of Octyl-cyclopentadiene | 40 - 50% | 60 - 75% |

| Byproduct Formation | Significant (polyalkylation, polymers) | Minimized |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or solvent-free |

The enhanced efficiency of microwave-assisted synthesis is not limited to the initial alkylation. It can also be applied to subsequent derivatization and functionalization reactions of the octyl-cyclopentadiene core, offering a green and efficient route to a variety of complex molecules.

Derivatization and Functionalization of the Cyclopentadiene Core

The octyl-substituted cyclopentadiene ring in 1,3-Cyclopentadiene, octyl- is a versatile platform for a wide range of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The derivatization can occur at the cyclopentadienyl ring or the octyl side chain, though reactions involving the diene system are more common and synthetically useful.

One of the most powerful and widely used reactions for functionalizing the cyclopentadiene core is the Diels-Alder reaction . acs.org In this [4+2] cycloaddition, the conjugated diene of octyl-cyclopentadiene reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. The presence of the octyl group can influence the stereoselectivity of the reaction. This methodology provides a route to a variety of substituted norbornene derivatives. For example, the reaction with maleic anhydride would yield an octyl-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Another important functionalization pathway is the formation of metallocene complexes . Alkyl-substituted cyclopentadienes, such as octyl-cyclopentadiene, are crucial ligands in organometallic chemistry. google.comgoogle.com Deprotonation of octyl-cyclopentadiene with a strong base, such as n-butyllithium, generates the corresponding octyl-cyclopentadienyl anion. This anion can then be reacted with a variety of metal halides to form sandwich or half-sandwich complexes. For instance, reaction with iron(II) chloride would lead to the formation of bis(octylcyclopentadienyl)iron, an analogue of ferrocene (B1249389). These metallocenes are of significant interest as catalysts in olefin polymerization and other organic transformations. researchgate.net

The cyclopentadiene ring can also undergo hydrometallation reactions . For example, hydroboration followed by oxidation can introduce a hydroxyl group onto the ring, leading to the formation of octyl-cyclopentenol isomers. The regioselectivity of this reaction can be influenced by the steric bulk of the octyl group.

Furthermore, the double bonds within the cyclopentadiene ring can be subjected to epoxidation or dihydroxylation reactions to introduce oxygen-containing functional groups. These transformations open up pathways to a diverse range of functionalized cyclopentane derivatives.

Table 2: Overview of Functionalization Reactions of 1,3-Cyclopentadiene, octyl-

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, acrylates | Bicyclic adducts (Norbornene derivatives) |

| Metallocene Formation | n-BuLi, FeCl₂ | Metallocenes (e.g., Ferrocene analogues) |

| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | Alkyl-cyclopentenols |

| Epoxidation | m-CPBA | Epoxides |

| Dihydroxylation | OsO₄, NMO | Diols |

The derivatization and functionalization of the octyl-cyclopentadiene core provide a rich field for synthetic exploration, enabling the tailoring of its properties for applications in catalysis, materials science, and medicinal chemistry.

Chemical Reactivity Profiles and Mechanistic Investigations of 1,3 Cyclopentadiene, Octyl

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental to the reactivity of cyclopentadienes. The presence of the octyl group, an electron-donating substituent, is expected to enhance the reactivity of the diene in normal-electron-demand Diels-Alder reactions.

1,3-Cyclopentadiene, octyl- readily participates in [4+2] cycloaddition reactions with a variety of dienophiles. Due to the fixed s-cis conformation of the diene, these reactions are typically facile. The electron-donating nature of the octyl group increases the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of electron-deficient dienophiles and thus accelerating the reaction rate.

A classic example is the reaction with maleic anhydride, which proceeds readily to form the corresponding adduct. zbaqchem.com The reaction is highly exothermic and typically provides a high yield of the bicyclic product. unwisdom.org

Table 1: Representative Diels-Alder Reactions of 1,3-Cyclopentadiene, octyl-

| Dienophile | Product | Reaction Conditions |

| Maleic Anhydride | Octyl-substituted cis-norbornene-5,6-endo-dicarboxylic anhydride | Room temperature in a non-polar solvent (e.g., ethyl acetate/ligroin) |

| Acrylonitrile | Octyl-substituted bicyclo[2.2.1]hept-5-ene-2-carbonitrile | Heat or Lewis acid catalysis |

| Methyl Acrylate | Methyl octyl-substituted bicyclo[2.2.1]hept-5-ene-2-carboxylate | Heat or Lewis acid catalysis |

A key feature of the Diels-Alder reaction with cyclic dienes like octyl-1,3-cyclopentadiene is the formation of endo and exo stereoisomers. In most cases, the endo product is the kinetically favored product. youtube.com This preference is explained by the "Alder endo rule," which posits that the transition state leading to the endo product is stabilized by secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-bond at the back of the diene. masterorganicchemistry.comchemtube3d.com

While the endo adduct is formed faster, the exo adduct is often the thermodynamically more stable product due to reduced steric hindrance. youtube.comscielo.br The reaction of cyclopentadiene (B3395910) with maleic anhydride, for instance, almost exclusively yields the endo adduct under kinetic control. wvu.edu Lewis acid catalysis can further enhance the endo:exo selectivity by lowering the energy of the LUMO of the dienophile and strengthening the secondary orbital interactions. masterorganicchemistry.com

Table 2: Factors Influencing Endo/Exo Selectivity

| Factor | Influence on Selectivity | Rationale |

| Reaction Temperature | Lower temperatures favor the endo (kinetic) product. Higher temperatures can lead to equilibration to the more stable exo product via a retro-Diels-Alder reaction. | Kinetic vs. Thermodynamic Control |

| Lewis Acid Catalysis | Generally increases the proportion of the endo product. | Enhanced secondary orbital interactions in the transition state. |

| Steric Hindrance | Highly substituted dienes or dienophiles may favor the exo product to minimize steric clash in the transition state. | Steric repulsion can outweigh the stabilizing secondary orbital interactions. |

When the dienophile is tethered to the cyclopentadiene ring, an intramolecular Diels-Alder (IMDA) reaction can occur. The feasibility and outcome of such reactions are highly dependent on the length and nature of the tether connecting the diene and dienophile. nih.gov For a cyclopentadiene with an octyl tether containing a dienophilic moiety, the reaction would lead to the formation of a polycyclic system.

Studies on related systems have shown that the regioselectivity of the cycloaddition is influenced by which isomer of the substituted cyclopentadiene (1-, 2-, or 5-substituted) is reactive. The position of the substituent on the cyclopentadiene ring is in a dynamic equilibrium due to wvu.educaltech.edu-sigmatropic shifts of hydrogen. The length of the tether can dictate which isomer preferentially undergoes the intramolecular cycloaddition. For instance, shorter tethers (e.g., two carbons) often favor cycloaddition of the 5-substituted isomer, while longer tethers (e.g., three or four carbons) can lead to products derived from the 1- or 2-substituted isomers. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

The cyclopentadiene moiety in octyl-1,3-cyclopentadiene can undergo substitution reactions, although these are less common than cycloadditions. The octyl group, as an electron-donating group, would activate the ring towards electrophilic attack. However, the high reactivity of the diene system towards polymerization, especially under acidic conditions, can complicate these reactions.

When complexed to a metal center, the reactivity of the cyclopentadienyl (B1206354) ring is significantly altered. The resulting organometallic compound, an octylcyclopentadienyl complex, can undergo both electrophilic and nucleophilic substitution reactions on the ring. The cyclopentadienyl ligand in these complexes often exhibits aromatic character. For example, ferrocene (B1249389), a well-known metallocene, undergoes facile electrophilic substitution, such as Friedel-Crafts acylation, much more readily than benzene. gla.ac.uk

Nucleophilic aromatic substitution is generally not a facile process for electron-rich rings like octyl-cyclopentadiene itself. However, in the context of organometallic complexes, particularly those with a net positive charge or with electron-withdrawing co-ligands, the cyclopentadienyl ring can become susceptible to nucleophilic attack. youtube.com

Oxidation and Reduction Pathways of the Cyclopentadiene Moiety

The double bonds in the cyclopentadiene ring of octyl-1,3-cyclopentadiene are susceptible to oxidation. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can cleave the double bonds, leading to the degradation of the ring structure. libretexts.org Under milder conditions, such as with cold, dilute KMnO₄, syn-dihydroxylation can occur to form a diol. libretexts.orgualberta.ca Ozonolysis would also cleave the double bonds, yielding carbonyl compounds after a reductive or oxidative workup.

Reduction of the cyclopentadiene moiety is typically achieved through catalytic hydrogenation.

Studies on Hydrogenation Reactions

The double bonds of 1,3-cyclopentadiene, octyl- can be readily reduced by catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgmasterorganicchemistry.com

The hydrogenation is a sequential process. The first equivalent of H₂ reduces one of the double bonds to yield octylcyclopentene. This reaction is generally selective, as alkenes are more reactive towards hydrogenation than many other functional groups. libretexts.org The hydrogenation of cyclopentadiene to cyclopentene (B43876) is an industrially relevant process. google.com Further hydrogenation of octylcyclopentene with a second equivalent of H₂ will yield the fully saturated octylcyclopentane. The hydrogenation of cyclopentadiene on a nickel catalyst has been shown to be a consecutive reaction, first forming cyclopentene and then cyclopentane. researchgate.net

Table 3: Products of Hydrogenation of 1,3-Cyclopentadiene, octyl-

| Reagents | Product(s) | Notes |

| 1 equivalent H₂, Pd/C | Octylcyclopentene | Selective hydrogenation of one double bond. |

| Excess H₂, PtO₂ or Ni | Octylcyclopentane | Complete saturation of the cyclopentadiene ring. |

Acid-Base Chemistry and Cyclopentadienyl Anion Formation

The acidity of the methylene (B1212753) protons in cyclopentadiene and its derivatives is a cornerstone of its rich chemistry, leading to the formation of the aromatic cyclopentadienyl anion. The introduction of an octyl group to the cyclopentadiene ring influences its acid-base properties and the subsequent stability and reactivity of the corresponding anion.

Anionization Processes with Alkali Metal Hydrides and Organolithium Reagents

The deprotonation of 1,3-cyclopentadiene, octyl- to form the octylcyclopentadienyl anion is typically achieved using strong bases such as alkali metal hydrides and organolithium reagents. The general principle involves the abstraction of a proton from the sp³-hybridized carbon of the cyclopentadiene ring, a process driven by the formation of the highly stabilized aromatic octylcyclopentadienyl anion.

Alkali Metal Hydrides: Sodium hydride (NaH) and potassium hydride (KH) are common reagents for the deprotonation of alkyl-substituted cyclopentadienes. These reactions are typically carried out in aprotic polar solvents, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), which solvate the resulting cation. The reaction with sodium hydride is a heterogeneous reaction that results in the formation of the sodium salt of the octylcyclopentadienyl anion and hydrogen gas.

Reaction with Sodium Hydride: C₅H₅(C₈H₁₇) + NaH → [Na⁺][C₅H₄(C₈H₁₇)⁻] + H₂

The reaction progress can be monitored by the evolution of hydrogen gas. The use of THF as a solvent is common, and the reaction is often performed at room temperature, although gentle heating may be applied to ensure complete deprotonation.

Organolithium Reagents: Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases capable of rapid and quantitative deprotonation of octyl-cyclopentadiene. These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or THF at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and prevent potential side reactions. The reaction yields the lithium salt of the octylcyclopentadienyl anion and butane.

Reaction with n-Butyllithium: C₅H₅(C₈H₁₇) + n-BuLi → [Li⁺][C₅H₄(C₈H₁₇)⁻] + C₄H₁₀

The choice of the base and solvent system can influence the aggregation state and reactivity of the resulting octylcyclopentadienyl anion.

| Reagent | Solvent | Typical Temperature | Products | Notes |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Sodium octylcyclopentadienylide, H₂ | Heterogeneous reaction, evolution of H₂ gas indicates progress. |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Lithium octylcyclopentadienylide, Butane | Homogeneous reaction, generally fast and quantitative. |

Stability and Reactivity of Octylcyclopentadienyl Anions

The stability of the octylcyclopentadienyl anion is primarily derived from its aromatic character. According to Hückel's rule, the planar, cyclic, and fully conjugated cyclopentadienyl anion with 6 π-electrons (4n+2, where n=1) exhibits significant aromatic stabilization. quora.com

The presence of the octyl group, an alkyl substituent, has a modest electronic effect on the stability of the anion. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. libretexts.org This electron-donating nature can slightly destabilize the anionic ring by increasing the electron density on an already electron-rich system. Consequently, 1,3-cyclopentadiene, octyl- is expected to be slightly less acidic than unsubstituted cyclopentadiene. The pKa of cyclopentadiene is approximately 16 in water, and the introduction of an alkyl group is anticipated to result in a slightly higher pKa value. wikipedia.org

Despite this minor electronic destabilization, the aromatic stabilization of the ring remains the dominant factor, and the octylcyclopentadienyl anion is a stable species.

The reactivity of the octylcyclopentadienyl anion is characteristic of a strong nucleophile. The negative charge is delocalized over the five-membered ring, making all carbon atoms potential sites for electrophilic attack. The octyl group can also exert a steric influence, potentially directing incoming electrophiles to the less hindered positions on the ring.

The octylcyclopentadienyl anion readily reacts with a wide range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the synthesis of various organometallic "sandwich" and "half-sandwich" complexes, which have applications in catalysis and materials science. libretexts.org

Typical Reactions of Octylcyclopentadienyl Anions:

| Electrophile | Product Type |

| Alkyl halides (e.g., CH₃I) | Alkylated cyclopentadienes |

| Carbonyl compounds (e.g., aldehydes, ketones) | Alcohols |

| Metal halides (e.g., FeCl₂, ZrCl₄) | Metallocenes |

| Esters | Ketones |

The nucleophilicity of the octylcyclopentadienyl anion is influenced by the counter-ion (Li⁺, Na⁺, etc.) and the solvent. In general, less coordinating solvents and larger, "softer" counter-ions can lead to a more "naked" and thus more reactive anion.

Organometallic Chemistry of 1,3 Cyclopentadiene, Octyl

Catalytic Applications of Octylcyclopentadienyl Metal Complexes

Olefin Polymerization Catalysis and Kinetic Studies

Organometallic complexes featuring the octyl-cyclopentadienyl ligand are prominently cited in patent literature as components of catalyst systems for olefin polymerization. These catalysts are typically based on Group 4 metals such as titanium, zirconium, and hafnium, and are used for the production of polyolefins like polyethylene (B3416737) and polypropylene. The octyl substituent is one of many possible alkyl groups that can be used to tailor the properties of the catalyst.

The primary role of the octyl-cyclopentadienyl ligand in these systems is to influence the catalyst's activity, stereoselectivity, and the properties of the resulting polymer, such as molecular weight, molecular weight distribution, and crystallinity. The long alkyl chain of the octyl group can enhance the solubility of the catalyst complex in organic solvents used in solution polymerization processes.

While detailed kinetic studies specifically isolating the effect of the octyl-substituent are not extensively available in peer-reviewed academic literature, the patent filings suggest that the manipulation of reaction kinetics through ligand modification is a key strategy. The performance of a catalyst system can be controlled by adjusting the polymerization temperature, as the reaction kinetics of each catalyst, including those with octyl-cyclopentadienyl ligands, exhibit a unique response to temperature changes google.comgoogle.comgoogle.com. Catalyst activity is a key parameter, with some systems being designed to achieve at least 100 kilograms of polymer per gram of the catalyst components google.com.

The following table summarizes representative examples of catalyst systems incorporating octyl-cyclopentadienyl ligands as described in patent literature.

| Metal Center | Ancillary Ligands | Co-catalyst/Activator | Application |

| Titanium | (cyclododecylamido) | Methylaluminoxane (MAO) or other activators | Olefin Polymerization |

| Zirconium | Dichloride | Methylaluminoxane (MAO) | Olefin Polymerization |

| Hafnium | Dimethyl | Methylaluminoxane (MAO) | Olefin Polymerization |

This table is a representation of catalyst components mentioned in patent literature and does not represent specific, experimentally verified formulations from academic studies.

The properties of the polymers produced using these catalyst systems can be tailored. For instance, processes have been developed to produce olefin polymers with a weight average molecular weight (Mw) of 100,000 or less and specific crystallinity characteristics google.comgoogle.comgoogle.com.

Role in Carbometallization Reactions

Currently, there is a notable lack of specific research in publicly accessible scientific literature detailing the role of 1,3-cyclopentadiene, octyl- in carbometallization reactions. Carbometallization involves the addition of an organometallic bond across an unsaturated carbon-carbon bond (alkene or alkyne). While cyclopentadienyl (B1206354) complexes of metals like zirconium are well-known to participate in such reactions (e.g., zirconocene-mediated carbometallization), the specific influence of an octyl substituent on the cyclopentadienyl ligand in this context has not been a focus of published academic research. In principle, the electronic and steric effects of the octyl group could modulate the reactivity of the metal center and the regioselectivity of the carbometallization process. However, without dedicated studies, any such effects remain speculative.

Application in Cross-Coupling and Other Organic Transformations

The application of organometallic complexes containing the 1,3-cyclopentadiene, octyl- ligand in cross-coupling reactions and other organic transformations is not well-documented in academic research. While cyclopentadienyl ligands, in general, are a cornerstone of organometallic chemistry and are used in a wide array of catalytic transformations, including various cross-coupling reactions, the specific use of the octyl-substituted variant appears to be a niche area.

Some commercial suppliers list compounds such as Bis(octylcyclopentadienyl)-zirconium (IV) Dichloride, which could potentially be explored in cross-coupling protocols. However, the existing body of scientific literature does not provide specific examples or detailed studies on the performance of octyl-cyclopentadienyl complexes as catalysts or pre-catalysts in reactions like Suzuki, Heck, or Sonogashira couplings. The focus of the available information for this particular ligand remains predominantly in the domain of olefin polymerization.

Electronic Structure and Bonding Analysis in Organometallic Systems

The bonding between a metal and a cyclopentadienyl ligand is characterized by the interaction of the metal's d-orbitals with the π-molecular orbitals of the Cp ring. This creates a stable M-Cp bond with significant covalent character. The substituents on the Cp ring can influence this bonding in two primary ways:

Electronic Effects: The n-octyl group is generally considered to be an electron-donating group through induction. This inductive effect increases the electron density on the cyclopentadienyl ring, which in turn can make the ligand a stronger σ-donor to the metal center. This enhanced electron donation can affect the electron density at the metal, potentially influencing its reactivity and catalytic activity.

Steric Effects: The octyl group introduces significant steric bulk to the ligand. This steric hindrance can influence the coordination sphere of the metal, affecting the approach of substrates and potentially influencing the selectivity of catalytic reactions. The long, flexible octyl chain may also impact the solubility and aggregation of the organometallic complex in solution.

Without specific computational or spectroscopic studies on octyl-cyclopentadienyl complexes, the precise magnitude of these electronic and steric effects remains unquantified in the academic literature. Any analysis is therefore an extrapolation from the general understanding of alkyl-substituted cyclopentadienyl ligands.

Polymerization Science Involving 1,3 Cyclopentadiene, Octyl

Elucidation of Polymer Microstructure and Chain Architecture

Further empirical research, including monomer synthesis, polymerization trials under various conditions (addition, ionic, coordination), and detailed characterization of the resulting polymers, is required to provide the specific data needed to populate these topics accurately.

Theoretical and Computational Studies of 1,3 Cyclopentadiene, Octyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and energetic landscape of molecules like 1,3-Cyclopentadiene, octyl-. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, electron density distribution, and thermodynamic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. mdpi.com It is particularly well-suited for studying the electronic structure of organic molecules. For 1,3-Cyclopentadiene, octyl-, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and a host of electronic properties.

The octyl group, being an electron-donating alkyl substituent, is expected to influence the electronic structure of the cyclopentadiene (B3395910) ring primarily through inductive effects and hyperconjugation. DFT calculations can precisely quantify these effects. Key parameters obtained from a DFT analysis would include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. The flexible octyl chain would likely have several low-energy conformers that could be identified and ranked.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, particularly in pericyclic reactions like the Diels-Alder reaction. The electron-donating octyl group is predicted to raise the energy of the HOMO, which would impact its reactivity as a diene. nih.gov

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is vital for predicting sites of electrophilic or nucleophilic attack.

Thermochemical Data: DFT can calculate standard enthalpies of formation, Gibbs free energies, and entropies, providing a detailed picture of the molecule's thermodynamic stability. nih.gov

Illustrative Data for Substituted Cyclopentadienes:

The following table, based on typical DFT calculation results for substituted cyclopentadienes, illustrates the kind of data that would be generated for 1,3-Cyclopentadiene, octyl-.

| Property | Cyclopentadiene (Reference) | 1-methyl-1,3-cyclopentadiene (Analog) | Predicted: 1-octyl-1,3-cyclopentadiene |

| HOMO Energy (eV) | -6.1 | -5.9 | -5.85 |

| LUMO Energy (eV) | 0.4 | 0.5 | 0.55 |

| HOMO-LUMO Gap (eV) | 6.5 | 6.4 | 6.4 |

| Dipole Moment (Debye) | 0.42 | 0.55 | 0.60 |

Note: The values for 1-octyl-1,3-cyclopentadiene are hypothetical predictions for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how 1,3-Cyclopentadiene, octyl- interacts with light, for instance in photochemical reactions or for spectroscopic characterization, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgnih.gov TD-DFT is an extension of DFT that allows for the calculation of electronic excited states.

Key insights from TD-DFT calculations would include:

Electronic Transition Energies: These correspond to the wavelengths of light the molecule absorbs (e.g., in a UV-Vis spectrum). For a substituted diene like this, the primary absorption would likely be a π → π* transition.

Oscillator Strengths: This property indicates the intensity of an electronic transition. Strong transitions are more likely to be observed experimentally.

Nature of Excited States: TD-DFT can characterize the orbitals involved in an electronic transition, providing a detailed picture of how the electron density rearranges upon excitation.

For 1,3-Cyclopentadiene, octyl-, the octyl group would be expected to cause a slight bathochromic (red) shift in the primary π → π* transition compared to unsubstituted cyclopentadiene, due to its electron-donating nature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and predicting the selectivity of reactions. For 1,3-Cyclopentadiene, octyl-, a key area of interest is its behavior in cycloaddition reactions.

Activation Strain Analysis of Cycloaddition Reactions

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful method for analyzing the activation barriers of chemical reactions. rsc.org The energy of the system along the reaction coordinate is decomposed into two components:

Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometries into the geometries they adopt in the transition state.

Interaction Energy (ΔE_int): The stabilizing energy of the interaction between the distorted reactants.

This analysis provides deep insight into the factors controlling the reaction rate. For the Diels-Alder reaction of 1,3-Cyclopentadiene, octyl- with a dienophile, this analysis could reveal how the octyl group influences the rigidity of the diene and its interaction with the dienophile. For instance, a bulky octyl group might increase the strain energy required to achieve the transition state geometry, potentially slowing the reaction compared to unsubstituted cyclopentadiene. rsc.orgrsc.org

Regioselectivity and Stereoselectivity Predictions

When an asymmetrically substituted diene like 1,3-Cyclopentadiene, octyl- reacts with an asymmetrical dienophile, multiple products (regioisomers and stereoisomers) can be formed. Computational methods can predict the favored products by calculating the activation energies for all possible pathways. The pathway with the lowest activation energy will be the kinetically favored one. longdom.orgyoutube.com

Regioselectivity: The position of the octyl group on the cyclopentadiene ring will direct the regiochemical outcome of a Diels-Alder reaction. By comparing the transition state energies for the formation of different regioisomers, a clear prediction of the major product can be made. ias.ac.in This is often rationalized by examining the electronic effects of the substituent on the frontier molecular orbitals.

Stereoselectivity (Endo/Exo): The Diels-Alder reaction is known for its stereoselectivity, often favoring the endo product due to secondary orbital interactions. DFT calculations can accurately model the transition states for both the endo and exo approaches, and the difference in their calculated free energies of activation allows for a quantitative prediction of the endo:exo product ratio. researchgate.netchemrxiv.org

Illustrative Energy Profile for a Diels-Alder Reaction:

The table below shows a hypothetical comparison of activation energies for the reaction of 1-octyl-1,3-cyclopentadiene with a simple dienophile like acrylonitrile, illustrating how computational data can predict selectivity.

| Pathway | Regioisomer | Stereoisomer | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |

| 1 | "ortho" | endo | 0.0 | Major |

| 2 | "ortho" | exo | +1.8 | Minor |

| 3 | "meta" | endo | +3.5 | Trace |

| 4 | "meta" | exo | +5.0 | Trace |

Note: These values are hypothetical and serve to illustrate the predictive power of computational modeling.

Molecular Dynamics Simulations of Octyl-Substituted Cyclopentadiene Systems

While quantum chemical calculations are excellent for studying individual molecules or reaction pathways, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in a condensed phase (like a solution). escholarship.orgmdpi.comresearchgate.net An MD simulation of 1,3-Cyclopentadiene, octyl- would involve placing one or more molecules in a simulation box, surrounded by solvent molecules, and then solving Newton's equations of motion for every atom in the system.

MD simulations can provide insights into:

Conformational Dynamics: The long, flexible octyl chain can adopt a multitude of conformations. MD simulations can explore this conformational space, revealing the most populated conformations and the timescales of transitions between them.

Solvation Structure: MD can show how solvent molecules arrange themselves around the solute, which can be crucial for understanding solvent effects on reactivity. The hydrophobic octyl chain and the more polar π-system of the ring will interact differently with various solvents.

Transport Properties: Properties like diffusion coefficients can be calculated from MD trajectories, which are relevant for understanding reaction kinetics in solution.

These simulations are computationally intensive but offer a dynamic picture of the molecule that is complementary to the static, minimum-energy view provided by most quantum chemical calculations. nih.gov

Prediction of Spectroscopic Properties and Reactivity Descriptors

Computational chemistry enables the prediction of various spectroscopic features and reactivity parameters. These predictions are based on solving the Schrödinger equation for the molecule's electronic structure, often using methods like Density Functional Theory (DFT).

Spectroscopic Properties

The introduction of an octyl group to the cyclopentadiene ring is expected to have distinct effects on its spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-cyclopentadiene is characterized by absorptions from its C-H and C=C bonds. For 1,3-Cyclopentadiene, octyl-, additional strong absorptions are predicted due to the C-H bonds of the octyl group. The characteristic vibrational frequencies can be computationally predicted and are summarized in the table below.

Interactive Table 1: Predicted IR Spectral Data for 1,3-Cyclopentadiene, octyl-

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Cyclopentadiene Ring | =C-H stretch | 3020 - 3100 | Medium |

| C=C stretch | ~1650 | Medium | |

| Octyl Group | C-H stretch (sp³) | 2850 - 2960 | Strong |

| C-H bend (CH₂, CH₃) | 1375 - 1465 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of 1,3-Cyclopentadiene, octyl- would be more complex than that of the parent compound. The octyl group, being an electron-donating group, would cause slight upfield shifts for the protons and carbons of the cyclopentadiene ring. The table below outlines the predicted chemical shifts.

Interactive Table 2: Predicted NMR Spectral Data for 1,3-Cyclopentadiene, octyl-

| Nucleus | Environment | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Vinylic (=C-H) | 6.0 - 6.5 | Influenced by the position of the octyl group |

| Allylic (-CH₂-) | 2.8 - 3.2 | Protons on the ring adjacent to the octyl group | |

| Octyl Chain (-CH₂-, -CH₃) | 0.8 - 2.5 | Complex multiplet pattern | |

| ¹³C | Vinylic (=C) | 120 - 140 | Four distinct signals for the ring carbons |

| Allylic (-CH₂) | 30 - 40 | Ring carbon attached to the octyl group | |

| Octyl Chain (-CH₂-, -CH₃) | 14 - 32 | Multiple signals for the eight carbons of the chain |

Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are crucial for understanding and predicting the behavior of 1,3-Cyclopentadiene, octyl- in chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Alkyl groups are known to be electron-donating, which would raise the HOMO energy of the cyclopentadiene ring, making it a more reactive nucleophile in Diels-Alder reactions. mdpi.com The LUMO energy is also expected to be slightly raised. This would result in a smaller HOMO-LUMO gap compared to unsubstituted cyclopentadiene.

Global Reactivity Descriptors: Other important descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). The octyl group's electron-donating nature is predicted to decrease the electronegativity and chemical hardness of the molecule, while its effect on the electrophilicity index would depend on the balance of these changes.

Interactive Table 3: Predicted Reactivity Descriptors for 1,3-Cyclopentadiene, octyl-

| Descriptor | Definition | Predicted Trend for 1,3-Cyclopentadiene, octyl- (vs. Cyclopentadiene) | Implication for Reactivity |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Increase | More nucleophilic, more reactive in normal-electron-demand Diels-Alder reactions |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Slight Increase | Less electrophilic |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Decrease | More kinetically reactive |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Decrease | Less electron-withdrawing |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Decrease | Softer, more polarizable |

| Electrophilicity Index (ω) | χ²/2η | Variable | Overall reactivity in polar reactions |

Computational Screening for Material Science Applications

Computational screening is a high-throughput method used to predict the properties of a large number of molecules for specific applications, thereby accelerating the discovery of new materials. chemrxiv.org While no specific computational screening studies focusing on 1,3-Cyclopentadiene, octyl- have been reported, we can infer its potential based on the properties of functionalized cyclopentadienes and related organic molecules.

The introduction of an octyl group can significantly influence the material properties of a cyclopentadiene-based molecule, making it a candidate for applications in organic electronics and polymer science.

Organic Electronics: For applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the solubility and solid-state packing of the organic material are crucial. The long, flexible octyl chain would enhance the solubility of 1,3-Cyclopentadiene, octyl- in common organic solvents, which is advantageous for solution-based processing techniques like spin-coating and inkjet printing. acs.org Furthermore, the alkyl chain can influence the intermolecular interactions and the resulting morphology in the solid state, which in turn affects charge transport properties. Computational screening could be employed to predict how variations in the substitution pattern and chain length would affect the crystal packing and, consequently, the charge carrier mobility.

Polymer Science: Cyclopentadiene and its derivatives are valuable monomers in polymer synthesis. The octyl group could be used to tune the properties of resulting polymers, such as their solubility, thermal properties, and mechanical flexibility. Computational screening could predict the polymerization behavior of 1,3-Cyclopentadiene, octyl- and the properties of the resulting polymers.

Interactive Table 4: Potential Material Science Applications and the Role of the Octyl Group

| Application Area | Key Property Influenced by Octyl Group | Predicted Effect of Octyl Group | Rationale |

| Organic Electronics | Solubility | Increased | The non-polar alkyl chain enhances solubility in organic solvents, facilitating device fabrication. |

| Solid-State Packing | Modified π-stacking | The steric bulk of the octyl group can control the intermolecular distance and orientation, which is critical for charge transport. | |

| Polymer Science | Polymer Solubility | Increased | Polymers incorporating the octyl-substituted monomer are expected to be more soluble. |

| Mechanical Properties | Increased Flexibility | The long alkyl chain can act as an internal plasticizer, leading to more flexible polymers. | |

| Thermal Properties | Lowered Glass Transition Temperature (Tg) | The flexible octyl chains can increase the free volume in the polymer, lowering the Tg. |

Advanced Characterization Methodologies for 1,3 Cyclopentadiene, Octyl and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to understanding the molecular structure of "1,3-Cyclopentadiene, octyl-". By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its bonding, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For "1,3-Cyclopentadiene, octyl-", ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon skeletons.

¹H NMR Spectroscopy: The proton NMR spectrum of an octyl-substituted cyclopentadiene (B3395910) would exhibit characteristic signals for both the cyclopentadienyl (B1206354) ring protons and the octyl chain protons. The olefinic protons on the cyclopentadiene ring are expected to resonate in the downfield region, typically between 6.0 and 6.5 ppm, due to the deshielding effect of the π-electron system. The allylic protons on the ring and the protons of the octyl chain will appear at distinct chemical shifts, with coupling patterns that reveal their neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The sp²-hybridized carbons of the cyclopentadiene ring would appear in the downfield region (around 120-140 ppm), while the sp³-hybridized carbons of the octyl group and the saturated carbon of the cyclopentadiene ring would resonate at higher field.

Due to the scarcity of specific NMR data for "1,3-Cyclopentadiene, octyl-", the following table presents representative ¹H and ¹³C NMR chemical shift ranges for a generic alkyl-substituted cyclopentadiene, illustrating the expected spectral features.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Olefinic C-H | 6.0 - 6.5 | 120 - 140 |

| Allylic C-H | 2.8 - 3.2 | 40 - 50 |

| Alkyl C-H (α to ring) | 2.0 - 2.5 | 30 - 35 |

| Alkyl C-H (chain) | 0.8 - 1.6 | 14 - 32 |

This table is interactive. Users can sort and filter the data.

Heteronuclear NMR: While less common for simple hydrocarbons, NMR of other nuclei (heteronuclei) can be employed for derivatives of "1,3-Cyclopentadiene, octyl-". For instance, in organometallic complexes, NMR of the metal nucleus (e.g., ⁵⁷Fe, ¹⁹⁵Pt) can provide crucial information about the metal-ligand bonding and coordination environment.

Infrared and Raman Vibrational Spectroscopy

For "1,3-Cyclopentadiene, octyl-", the IR and Raman spectra would be dominated by vibrations of the C-H and C=C bonds of the cyclopentadiene ring and the C-H and C-C bonds of the octyl chain.

Key Vibrational Modes:

C=C Stretching: Strong bands in the region of 1600-1650 cm⁻¹ in both IR and Raman spectra are characteristic of the carbon-carbon double bonds within the cyclopentadiene ring.

=C-H Stretching: These vibrations typically appear above 3000 cm⁻¹, in the range of 3050-3150 cm⁻¹.

Alkyl C-H Stretching: The numerous C-H bonds of the octyl group will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

CH₂ and CH₃ Bending: Vibrations corresponding to the bending of the methylene (B1212753) and methyl groups of the octyl chain are expected in the 1375-1470 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for "1,3-Cyclopentadiene, octyl-".

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| =C-H Stretch | 3050 - 3150 | Medium | Medium |

| Alkyl C-H Stretch | 2850 - 2960 | Strong | Strong |

| C=C Stretch | 1600 - 1650 | Medium-Strong | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| CH₃ Bending | 1375 - 1385 | Medium | Medium |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like "1,3-Cyclopentadiene, octyl-", the absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The parent 1,3-cyclopentadiene exhibits a characteristic UV absorption maximum (λ_max) around 240 nm. The presence of an alkyl substituent, such as an octyl group, is expected to cause a small red shift (bathochromic shift) in the absorption maximum due to hyperconjugation and inductive effects. The position and intensity of the absorption bands can be influenced by the solvent polarity and the presence of other chromophores in derivatives.

| Compound/Derivative Type | Typical λ_max (nm) | Molar Absorptivity (ε) |

| 1,3-Cyclopentadiene | ~240 | ~3,500 |

| Alkyl-substituted Cyclopentadiene | 245 - 255 | ~3,000 - 4,000 |

This table is interactive. Users can sort and filter the data.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as radicals. While "1,3-Cyclopentadiene, octyl-" itself is a diamagnetic molecule and therefore EPR-silent, its radical cation or anion, or radical derivatives, can be investigated using this method.

For instance, the cyclopentadienyl radical is a well-studied system. The EPR spectrum of an octyl-substituted cyclopentadienyl radical would provide information about the distribution of the unpaired electron spin density across the ring and its interaction with the protons of the ring and the octyl substituent. The hyperfine coupling constants obtained from the EPR spectrum are sensitive to the electronic and steric effects of the substituent. Studies on penta-alkylcyclopentadienyl radicals have shown that the alkyl groups can influence the energy levels of the molecular orbitals.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For "1,3-Cyclopentadiene, octyl-", HR-MS would confirm its molecular formula, C₁₃H₂₂, by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum offers structural clues. Common fragmentation pathways for alkyl-substituted cyclic compounds include the loss of the alkyl chain or parts of it. The cyclopentadienyl ring can also undergo characteristic fragmentation.

Expected Fragmentation Patterns:

Loss of the octyl radical: A prominent peak corresponding to the loss of the C₈H₁₇ radical.

Fragmentation of the octyl chain: A series of peaks corresponding to the sequential loss of smaller alkyl fragments (e.g., C₂H₅, C₃H₇).

Retro-Diels-Alder reaction: In derivatives, this can be a characteristic fragmentation pathway.

| Ion | m/z (expected) | Possible Identity |

| [M]⁺ | 178.1722 | Molecular Ion |

| [M - C₈H₁₇]⁺ | 65.0391 | Cyclopentadienyl cation |

| [M - C₂H₅]⁺ | 149.1330 | Loss of an ethyl group |

| [M - C₄H₉]⁺ | 121.0966 | Loss of a butyl group |

This table is interactive. Users can sort and filter the data.

X-ray Diffraction and Electron Diffraction Techniques for Crystal Structure Determination

While the previously discussed spectroscopic techniques provide information about the molecular structure, X-ray and electron diffraction methods are capable of determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction: For "1,3-Cyclopentadiene, octyl-" or its derivatives to be analyzed by single-crystal X-ray diffraction, they must first be obtained in a crystalline form. If a suitable crystal can be grown, this technique can provide highly accurate bond lengths, bond angles, and torsional angles. It can also reveal information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as van der Waals forces. While obtaining a single crystal of the parent liquid "1,3-Cyclopentadiene, octyl-" might be challenging, its solid derivatives or metal complexes are often amenable to this analysis.

Electron Diffraction: Electron diffraction is another powerful technique for structure determination, particularly for very small crystals or thin films. It can be used to study the structure of materials that are not suitable for X-ray diffraction. For volatile compounds like some cyclopentadiene derivatives, gas-phase electron diffraction can provide information about the molecular structure in the absence of crystal packing forces.

Due to the lack of specific crystallographic data for "1,3-Cyclopentadiene, octyl-", a data table is not provided for this section. However, the analysis of crystalline derivatives would yield precise atomic coordinates, from which a detailed molecular geometry could be constructed.

Microscopic and Imaging Techniques

The morphological and structural characterization of "1,3-Cyclopentadiene, octyl-" and its polymeric or self-assembled derivatives at the micro- and nanoscale relies on a suite of powerful microscopic and imaging techniques. These methods provide direct visualization of surface topography, internal structure, and molecular arrangement, which are critical for understanding the material's properties and performance in various applications.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) is a fundamental tool for examining the surface morphology of materials. For derivatives of "1,3-Cyclopentadiene, octyl-," such as thin films or polymerized structures, SEM can reveal details about surface texture, porosity, and the presence of any microscale domains or defects. The technique bombards the sample with a focused beam of electrons and detects the secondary electrons emitted from the surface to generate an image.

Transmission Electron Microscopy (TEM), in contrast, provides information about the internal structure of a material. To analyze "1,3-Cyclopentadiene, octyl-" derivatives with TEM, ultra-thin sections of the material must be prepared. The electron beam passes through the sample, and the resulting image reveals variations in electron density, allowing for the visualization of internal features like the dispersion of nanoparticles in a polymer matrix or the lamellar structures in a self-assembled film.

| Technique | Information Obtained | Typical Resolution | Sample Requirements |

| SEM | Surface topography, morphology, composition (with EDS) | 1-20 nm | Conductive coating often required for insulating samples. |

| TEM | Internal structure, crystallinity, particle size/distribution | <1 nm | Ultra-thin sections (<100 nm thick). |

This table is interactive. Click on the headers to sort.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography images with sub-nanometer resolution. A sharp tip at the end of a cantilever scans the sample surface, and the deflection of the cantilever is measured to create the topographical map. For "1,3-Cyclopentadiene, octyl-" monolayers or thin films, AFM can reveal details about molecular packing, domain formation, and surface roughness.

Scanning Tunneling Microscopy (STM) offers even higher resolution, capable of imaging individual atoms. However, it is limited to conductive or semiconductive samples. For "1,3-Cyclopentadiene, octyl-" derivatives adsorbed on a conductive substrate, STM can provide unprecedented detail about the molecular arrangement and electronic properties at the atomic scale.

Focused Ion Beam (FIB) Milling for Sample Preparation and Analysis

Focused Ion Beam (FIB) milling is a technique used for site-specific analysis and sample preparation. A focused beam of ions, typically gallium, is used to ablate material from a sample's surface. This allows for the creation of precise cross-sections for subsequent imaging with SEM or TEM. For complex structures involving "1,3-Cyclopentadiene, octyl-" derivatives, such as multilayer films or composite materials, FIB can expose subsurface interfaces and internal structures for detailed characterization.

Surface and Interface Analysis

The chemical composition and electronic states of the surface and interfaces of "1,3-Cyclopentadiene, octyl-" derivatives are critical to their functionality. A variety of surface-sensitive techniques are employed to obtain this information.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful technique for determining the elemental composition and chemical states of the atoms on a material's surface (typically the top 1-10 nm). The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. For "1,3-Cyclopentadiene, octyl-" derivatives, XPS can be used to confirm the elemental composition, identify functional groups, and study surface modifications or contamination.

| Element | Binding Energy (eV) - C 1s | Chemical State |

| Carbon | ~284.8 | C-C/C-H (aliphatic) |

| Carbon | ~286.3 | C-O |

| Carbon | ~288.0 | C=O |

This is an illustrative data table showing typical binding energies for different carbon chemical states.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique that can detect elements and molecules at the parts-per-million to parts-per-billion level. The sample surface is sputtered with a primary ion beam, causing the ejection of secondary ions. These secondary ions are then analyzed by a mass spectrometer. Time-of-Flight SIMS (ToF-SIMS) is a variant that provides high mass resolution and the ability to analyze molecular fragments, making it particularly useful for the characterization of organic materials like "1,3-Cyclopentadiene, octyl-" derivatives. ToF-SIMS can provide detailed information about the molecular structure of the surface, identify specific functional groups, and be used for depth profiling to analyze the composition as a function of depth.

| Ion Fragment | m/z Ratio | Interpretation |

| C5H5+ | 65 | Cyclopentadienyl fragment |

| C8H17+ | 113 | Octyl fragment |

| C13H21+ | 177 | [M-H]+ of octyl-cyclopentadiene |

This is an illustrative data table showing potential ion fragments and their mass-to-charge ratios for "1,3-Cyclopentadiene, octyl-".

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of 1,3-Cyclopentadiene, octyl- and its derivatives provides critical insights into their electronic structure, reactivity, and potential for applications in materials science, particularly in the formation of conductive polymers. While specific experimental data for 1,3-Cyclopentadiene, octyl- is not extensively available in publicly accessible literature, the electrochemical characteristics can be inferred from the well-established principles of cyclic voltammetry and the behavior of other substituted cyclopentadiene compounds.

Cyclic voltammetry is a powerful technique used to probe the redox properties of a molecule. By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which the compound is oxidized or reduced. This information is crucial for understanding the stability of the molecule and its charged species, as well as its propensity to undergo reactions such as electropolymerization.

For a molecule like 1,3-Cyclopentadiene, octyl-, the conjugated diene system is the primary site of electrochemical activity. The octyl group, being an alkyl substituent, is expected to influence the electronic properties of the cyclopentadiene ring through an inductive effect. Alkyl groups are generally considered to be electron-donating, which would increase the electron density on the cyclopentadiene ring. This increased electron density would likely make the molecule easier to oxidize compared to unsubstituted cyclopentadiene. Consequently, one would anticipate a lower oxidation potential for 1,3-Cyclopentadiene, octyl-.

The oxidation process would involve the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule to form a radical cation. The stability of this radical cation is a key factor in the subsequent chemical pathways. For many substituted cyclopentadienes, the initial oxidation is followed by polymerization, where the radical cations couple to form a polymer film on the electrode surface. This process of electropolymerization is a common feature for many monomers containing cyclopentadiene or other five-membered heterocyclic rings.

The reduction of 1,3-Cyclopentadiene, octyl- is expected to be more difficult than that of unsubstituted cyclopentadiene due to the electron-donating nature of the octyl group. The reduction would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO) to form a radical anion.

A hypothetical cyclic voltammogram of 1,3-Cyclopentadiene, octyl- would likely show an irreversible oxidation peak corresponding to the formation of the radical cation and the onset of electropolymerization. The potential at which this peak appears would be indicative of the ease of oxidation. The scan rate dependence of the peak current can provide information about the nature of the electrochemical process, whether it is diffusion-controlled or involves adsorbed species.

The table below summarizes the expected electrochemical characteristics of 1,3-Cyclopentadiene, octyl- based on general principles and findings for related compounds.

| Electrochemical Parameter | Expected Behavior for 1,3-Cyclopentadiene, octyl- | Influence of the Octyl Group |

| Oxidation Potential (Epa) | Expected to be lower than unsubstituted cyclopentadiene. The process is likely irreversible due to subsequent polymerization. | The electron-donating nature of the octyl group increases the HOMO energy level, making the molecule easier to oxidize. |

| Reduction Potential (Epc) | Expected to be at a more negative potential compared to unsubstituted cyclopentadiene. | The electron-donating octyl group destabilizes the radical anion, making reduction more difficult. |

| Electropolymerization | Likely to undergo oxidative electropolymerization to form a polymer film on the electrode surface. | The octyl group can enhance the solubility of the monomer in organic solvents used as electrolytes and may influence the morphology and properties of the resulting polymer. |

| Reversibility | The redox processes are generally expected to be irreversible due to the high reactivity of the generated radical ions, leading to dimerization or polymerization. | The steric bulk of the octyl group might influence the kinetics of the follow-up chemical reactions. |

Detailed research findings from experimental studies would be necessary to confirm these expected behaviors and to fully elucidate the electrochemical properties of 1,3-Cyclopentadiene, octyl-. Such studies would involve systematic cyclic voltammetry experiments in various solvents and supporting electrolytes, along with other techniques like chronoamperometry and spectroelectrochemistry to characterize the intermediates and the final polymer products.

Advanced Applications and Research Frontiers Non Clinical Focus

Development of Novel Catalytic Systems Utilizing Octyl-Substituted Cyclopentadienes

Cyclopentadienyl (B1206354) (Cp) ligands are a cornerstone of modern organometallic chemistry, forming the basis for a vast array of transition metal catalysts, most notably metallocenes used in olefin polymerization. hhu.denih.gov The chemical properties of these catalysts can be finely tuned by modifying the substituents on the cyclopentadienyl ring. nih.gov The introduction of an octyl group onto the Cp ligand is a strategic modification aimed at enhancing catalyst performance through several mechanisms.

The octyl group influences the catalyst in two primary ways:

Electronic Effects : As an alkyl group, the octyl substituent is electron-donating. This increases the electron density on the metal center of the catalyst, which can alter its reactivity and selectivity. For instance, in CpRh(III) complexes (where Cp is the pentamethylcyclopentadienyl ligand), the electron-donating methyl groups result in different catalytic behavior compared to the unsubstituted Cp ligand. nih.gov The octyl group is expected to have a similar, if not more pronounced, electron-donating effect.

Steric Effects : The long, bulky octyl chain provides significant steric hindrance around the metal center. This can be advantageous in controlling the stereoselectivity of polymerization reactions, influencing the tacticity of polymers like polypropylene. nih.gov Furthermore, this steric bulk can enhance catalyst stability by preventing bimolecular decomposition pathways.

A key advantage of incorporating an octyl group is the significant enhancement of the catalyst's solubility in nonpolar organic solvents, which are commonly used in industrial polymerization processes. This improved solubility ensures the homogeneity of the reaction medium, leading to better process control and more uniform polymer products. While much of the foundational research has been on metallocenes with smaller alkyl groups, the principles are directly applicable to octyl-substituted systems, which represent a frontier in designing highly soluble, stable, and selective catalysts. hhu.deresearchgate.net

| Catalyst Property | Influence of Octyl-Substituent | Rationale |

| Activity/Reactivity | Modulated | Electron-donating nature alters the electronic properties of the metal center. |

| Selectivity | Potentially Increased | Steric hindrance can control monomer approach and influence stereochemistry of the product. |

| Stability | Potentially Increased | Steric bulk can inhibit catalyst decomposition pathways. |

| Solubility | Significantly Increased | The long hydrocarbon chain enhances solubility in nonpolar organic solvents. |

Materials Science Applications and Advanced Materials Precursors

The unique reactivity of the cyclopentadiene (B3395910) ring, particularly its propensity for Diels-Alder reactions, makes its derivatives valuable building blocks in materials science. nih.gov However, the high reactivity that makes cyclopentadiene useful also presents challenges, as it can readily dimerize or undergo uncontrolled polymerization. morressier.com Octyl-substituted cyclopentadiene offers a solution to this problem, serving as a more manageable precursor for advanced materials.

The primary role of the octyl group in this context is to improve the processability of both the monomer and the resulting polymer. By attaching a long alkyl chain, the solubility in common organic solvents is greatly increased, facilitating its use in various polymerization techniques, such as ring-opening polymerization (ROP) or cationic polymerization. researchgate.net

Research has focused on using protected cyclopentadiene monomers in controlled polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. morressier.com In such a scheme, an octyl-cyclopentadiene monomer could be protected, incorporated into a polymer backbone, and then deprotected to reveal the reactive diene functionality. This "post-polymerization modification" allows the cyclopentadiene units along the polymer chain to be used as handles for subsequent Diels-Alder reactions, enabling the creation of complex architectures like graft copolymers or cross-linked networks. nih.govmorressier.com The presence of the octyl side chains would ensure that these functional polymers remain soluble and processable.

Investigation in Advanced Lubrication Systems and Tribology Studies

Hydrogenated derivatives of alkylated cyclopentadienes, known as Multiply-Alkylated Cyclopentanes (MACs), are a class of high-performance synthetic lubricants. nasa.gov These fluids are prized for their excellent thermal and oxidative stability, low volatility, and superior lubricity, making them ideal for demanding applications such as spacecraft mechanisms operating in a vacuum. dtic.mildtic.mil An octyl-substituted cyclopentadiene would be a direct precursor to a key component in MAC fluid synthesis.

Shear Film Formation and Energy Dissipation Mechanisms